2,4-Dimethylthiazol-5-amine hydrochloride
Description
Overview of Thiazole (B1198619) Heterocycles in Advanced Chemical Systems
The thiazole ring is a five-membered aromatic heterocycle containing one sulfur and one nitrogen atom. wikipedia.orgijarsct.co.in This structural motif is a cornerstone in the design of advanced chemical systems due to its unique electronic properties and ability to engage in various chemical interactions. As an aromatic system, the thiazole ring possesses delocalized π-electrons, which imparts it with considerable stability. ijarsct.co.in The presence of both an electron-donating sulfur atom and an electron-withdrawing imine group allows the ring to participate in a wide array of reactions, including electrophilic and nucleophilic substitutions.
Derivatives of thiazole are integral to numerous fields. The structural rigidity and diverse substitution patterns possible on the thiazole core (at positions 2, 4, and 5) allow for the fine-tuning of a molecule's physical and chemical properties. ijarsct.co.in This versatility has led to their application in materials science, particularly in the development of dyes and photographic sensitizers, and as accelerators in the vulcanization of rubber. ijarsct.co.in
Significance of Aminothiazole Moieties in Contemporary Chemical Synthesis
The introduction of an amino group to the thiazole scaffold creates the aminothiazole moiety, a privileged structure in modern chemical synthesis, particularly within medicinal chemistry. nih.govnih.gov Aminothiazoles serve as critical intermediates and key pharmacophores in the development of new therapeutic agents. nih.gov The amino group can act as a potent nucleophile, a site for hydrogen bonding, or a handle for further functionalization, making it a versatile tool for molecular elaboration. nih.govrsc.org
The synthesis of the aminothiazole core is well-established, with several named reactions providing reliable access. The most prominent of these is the Hantzsch thiazole synthesis, which typically involves the condensation of an α-haloketone with a thiourea (B124793) derivative. wikipedia.orgresearchgate.net For the specific synthesis of 5-aminothiazoles, the Cook-Heilbron thiazole synthesis is a landmark method. Discovered in 1947 by Alan H. Cook and Sir Ian Heilbron, this reaction involves the condensation of an α-aminonitrile with reagents like carbon disulfide or dithioacids, providing direct access to the 5-amino-substituted thiazole ring system under mild conditions. wikipedia.org These synthetic strategies underscore the accessibility and modularity of the aminothiazole framework, enabling chemists to generate vast libraries of derivatives for various research applications. researchgate.net
Historical Context of 2,4-Dimethylthiazol-5-amine (B33106) Hydrochloride Research Trajectories
While the broader families of thiazoles and aminothiazoles have been the subject of intensive research for over a century, the specific research trajectory of 2,4-Dimethylthiazol-5-amine and its hydrochloride salt is not extensively documented in prominent scientific literature. The compound is commercially available from specialized chemical suppliers, which confirms its role as a building block in contemporary organic synthesis. chemscene.comaksci.com
Interactive Data Table for 2,4-Dimethylthiazol-5-amine
| Property | Value | Source |
| Compound Name | 2,4-Dimethylthiazol-5-amine | ChemScene |
| CAS Number | 856568-04-2 | chemscene.com |
| Molecular Formula | C₅H₈N₂S | chemscene.com |
| Molecular Weight | 128.20 g/mol | chemscene.com |
| SMILES | NC1=C(C)N=C(C)S1 | chemscene.com |
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C5H9ClN2S |
|---|---|
Molecular Weight |
164.66 g/mol |
IUPAC Name |
2,4-dimethyl-1,3-thiazol-5-amine;hydrochloride |
InChI |
InChI=1S/C5H8N2S.ClH/c1-3-5(6)8-4(2)7-3;/h6H2,1-2H3;1H |
InChI Key |
PUOOWXMTBIOQNL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C)N.Cl |
Origin of Product |
United States |
Synthetic Methodologies and Route Optimization for 2,4 Dimethylthiazol 5 Amine Hydrochloride
De Novo Synthesis Strategies for the Thiazole (B1198619) Core with Dimethyl Substitution
The formation of the 2,4-dimethylthiazole (B1360104) skeleton is the foundational step in the synthesis of the target compound. Various methods have been employed, with the Hantzsch thiazole synthesis and multi-component reactions being the most prominent.
Hantzsch Thiazole Synthesis Approaches and Modifications
The Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887, remains a cornerstone for the creation of thiazole rings. bohrium.com This classical method involves the condensation reaction between an α-haloketone and a thioamide. bohrium.com For the synthesis of a 2,4-dimethylthiazole core, this would typically involve the reaction of a 3-halo-2-butanone with thioacetamide (B46855).
A well-documented procedure for synthesizing 2,4-dimethylthiazole involves reacting chloroacetone (B47974) with thioacetamide. organicchemistrytutor.com A notable modification to this process is the in situ generation of thioacetamide from acetamide (B32628) and phosphorus pentasulfide, which avoids the need to handle the thioacetamide reactant directly. organicchemistrytutor.comorgsyn.org The reaction is typically carried out in a solvent like dry benzene, and after an exothermic reaction phase, the mixture is refluxed to drive the cyclization. organicchemistrytutor.comorgsyn.org The final product is isolated after an alkaline workup and purification by distillation, with yields reported in the range of 41–45%. organicchemistrytutor.com
Modifications to the standard Hantzsch synthesis have been developed to improve yields, simplify procedures, or introduce specific functionalities. One such modification involves performing the reaction under acidic conditions, which has been shown to influence the regioselectivity of the products when using N-monosubstituted thioureas. researchgate.net While this specific modification may be more relevant for producing N-substituted aminothiazoles, it highlights the tunability of the Hantzsch reaction. Another variation employs a one-pot, three-component condensation approach, which can be more environmentally benign, especially when using catalysts like silica-supported tungstosilisic acid. masterorganicchemistry.comresearchgate.net
A summary of a typical Hantzsch synthesis for 2,4-dimethylthiazole is presented below:
| Reactant 1 | Reactant 2 | Key Reagents | Solvent | Conditions | Yield |
| Chloroacetone | Thioacetamide (generated in situ from Acetamide and P4S10) | Phosphorus pentasulfide | Benzene | Reflux | 41-45% |
Multi-Component Reactions for Thiazole Ring Formation
Multi-component reactions (MCRs) offer an efficient alternative for the synthesis of highly substituted thiazoles in a single step. These reactions are valued for their atom economy and operational simplicity. For the synthesis of substituted thiazoles, a one-pot condensation of an α-haloketone, a thio-component (like thiourea (B124793) or thioamide), and another reactant, such as an aldehyde, can be employed. masterorganicchemistry.comresearchgate.net
While not exclusively for 2,4-dimethylthiazole, these methods demonstrate the potential for creating diverse thiazole structures. For instance, a three-component, one-pot condensation of 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, and various substituted benzaldehydes has been shown to produce Hantzsch thiazole derivatives in high yields (79%–90%) under conventional heating or ultrasonic irradiation. masterorganicchemistry.comresearchgate.net This approach highlights the versatility of MCRs in thiazole synthesis.
Regioselective Functionalization for 2,4-Dimethyl Substitution
Achieving the specific 2,4-dimethyl substitution pattern is crucial. In the context of the Hantzsch synthesis, the regiochemistry is dictated by the initial reactants. The use of thioacetamide ensures the methyl group at the 2-position, while a haloketone derived from 2-butanone (B6335102) (e.g., 3-chloro-2-butanone) provides the methyl group at the 4-position.
Studies on the condensation of α-halogeno ketones with N-monosubstituted thioureas have shown that under neutral conditions, the reaction exclusively yields 2-(N-substituted amino)thiazoles. researchgate.net However, altering the reaction conditions to be acidic can lead to a mixture of isomers, including 3-substituted 2-imino-2,3-dihydrothiazoles. researchgate.net This demonstrates that careful control of reaction parameters is essential for achieving the desired regioselective outcome. For the synthesis of 2,4-dimethylthiazole itself, the straightforward Hantzsch reaction between thioacetamide and a suitable halobutanone derivative remains a reliable method.
Introduction of the Aminyl Group at Position 5
Once the 2,4-dimethylthiazole core is established, the next critical step is the introduction of an amine group at the 5-position of the thiazole ring. This can be achieved through direct amination techniques or, more commonly, through the functionalization of a precursor at the C5 position, followed by its conversion to an amine.
Direct Amination Techniques
Direct C-H amination of heterocyclic compounds is an attractive synthetic strategy as it avoids the need for pre-functionalization. While there has been significant progress in catalytic C-H amination reactions for various aromatic and heterocyclic systems, specific examples of the direct amination of 2,4-dimethylthiazole at the C5 position are not extensively documented in readily available literature. researchgate.net These reactions often require specific directing groups or catalysts to achieve the desired regioselectivity and can be challenging to apply to electron-rich heterocycles like thiazoles.
Precursor Functionalization and Subsequent Amine Generation
A more established and versatile approach involves the initial introduction of a functional group at the 5-position of the 2,4-dimethylthiazole ring, which can then be converted into an amine.
One common strategy is the halogenation of the thiazole ring at the 5-position, followed by nucleophilic substitution with an amine source. Halogenation of 2-aminothiazoles, for example, readily produces 2-amino-5-halothiazoles through an addition-elimination mechanism. masterorganicchemistry.com This 5-halo derivative can then undergo nucleophilic substitution to introduce an amino group.
Another powerful method involves the introduction of a carboxylic acid group at the 5-position, which can then be converted to an amine via rearrangement reactions such as the Curtius, Hofmann, or Lossen rearrangements. organicchemistrytutor.commasterorganicchemistry.comnih.govresearchgate.net
Curtius Rearrangement : This method involves the conversion of a carboxylic acid to an acyl azide, which then rearranges to an isocyanate upon heating. The isocyanate can be subsequently hydrolyzed to yield the primary amine. masterorganicchemistry.comnih.govresearchgate.net This pathway offers a reliable method for accessing the 5-amino functionality. The synthesis of 2,4-dimethylthiazole-5-carboxylic acid can serve as a key intermediate for this transformation. orgsyn.org
A general representation of the Curtius rearrangement for this purpose is as follows:
| Starting Material | Intermediate 1 | Intermediate 2 | Product |
| 2,4-Dimethylthiazole-5-carboxylic acid | 2,4-Dimethylthiazole-5-carbonyl azide | 2,4-Dimethyl-5-isocyanatothiazole | 2,4-Dimethylthiazol-5-amine (B33106) |
Hofmann Rearrangement : Similar to the Curtius rearrangement, the Hofmann rearrangement can be used to convert a primary amide to an amine with one less carbon atom. organicchemistrytutor.commasterorganicchemistry.comresearchgate.net In this case, 2,4-dimethylthiazole-5-carboxamide would be the precursor, which upon treatment with a halogen (e.g., bromine) and a strong base, would yield the 5-aminothiazole.
The synthesis of ethyl 2-amino-4-methylthiazole-5-carboxylate has been reported, which provides a precursor that can be hydrolyzed to the carboxylic acid and then subjected to these rearrangement reactions. bohrium.com The final step in the synthesis of the target compound would be the formation of the hydrochloride salt, which is a standard procedure involving treatment of the free amine with hydrochloric acid.
Chemical Reactivity and Derivatization Strategies of 2,4 Dimethylthiazol 5 Amine Hydrochloride
Reactions Involving the Amine Functionality at Position 5
The exocyclic primary amine group at the C5 position is a key center of reactivity, behaving as a potent nucleophile. This allows it to participate in a variety of reactions, including substitutions, acylations, alkylations, and condensations.
Nucleophilic Substitution Reactions
The lone pair of electrons on the nitrogen atom of the 5-amino group enables it to act as a nucleophile, attacking electron-deficient centers to form new carbon-nitrogen bonds. This reactivity is fundamental to its use in building more complex molecular architectures.
In a manner analogous to other aromatic amines, the 5-amino group can displace leaving groups from electrophilic substrates. For instance, it can react with activated halo-heterocycles, such as chloropyrimidines, in nucleophilic aromatic substitution (SNAr) reactions. This type of reaction, often catalyzed by acid, involves the amine attacking the carbon atom bearing the halogen, leading to the formation of a new heterocyclic system linked via an amino bridge mdpi.com. The reaction proceeds by refluxing the amine with the appropriate halo-heterocycle in a suitable solvent like n-butanol mdpi.com.
| Electrophilic Substrate | Reaction Type | Product Type |
| 2,4-Dichloropyrimidine | SNAr | Substituted Pyrimidinyl-aminothiazole |
| 2,4,6-Trichloro-1,3,5-triazine (TCT) | SNAr | Dichloro-s-triazinyl-aminothiazole |
This table illustrates potential nucleophilic substitution reactions based on the known reactivity of primary aromatic amines.
Acylation and Alkylation Reactions
The nucleophilic character of the 5-amino group also facilitates straightforward acylation and alkylation reactions.
Acylation involves the reaction of the amine with an acylating agent, such as an acyl chloride or an acid anhydride, to form a corresponding amide. This reaction is a common strategy for functionalizing the amine group. The process typically involves reacting the aminothiazole with the acylating agent, often in the presence of a base to neutralize the acidic byproduct (e.g., HCl) youtube.comnih.gov. The acylation of similar heterocyclic amines, like 1,2,4-triazol-5-amines, has been shown to occur regioselectively at the exocyclic amino group nih.gov.
Alkylation introduces alkyl groups onto the amine nitrogen. This can be achieved through a nucleophilic substitution (SN2) reaction with alkyl halides (e.g., alkyl iodides or bromides) youtube.com. The reaction can sometimes lead to polyalkylation, where more than one alkyl group is added to the nitrogen atom, and conditions must be controlled to favor the desired mono- or di-alkylated product youtube.com.
| Reagent | Reaction Type | Functional Group Formed |
| Acetyl Chloride | Acylation | Amide |
| Acetic Anhydride | Acylation | Amide |
| Methyl Iodide | Alkylation | Secondary or Tertiary Amine |
| Benzyl Bromide | Alkylation | Secondary or Tertiary Amine |
This table provides examples of common acylation and alkylation reactions for primary amines.
Condensation Reactions with Carbonyl Compounds
Primary amines readily undergo condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines, commonly known as Schiff bases wikipedia.org. This reaction is typically acid-catalyzed and proceeds through a tetrahedral intermediate called a hemiaminal or carbinolamine wikipedia.orgmdpi.com. The subsequent elimination of a water molecule from this intermediate drives the reaction to completion, yielding the stable imine product wikipedia.orgmdpi.com.
The reaction of 2,4-Dimethylthiazol-5-amine (B33106) with various aldehydes and ketones can produce a wide array of Schiff bases, each with distinct properties. These reactions are often reversible and can be driven forward by removing the water formed during the reaction wikipedia.org.
| Carbonyl Compound | Intermediate | Final Product |
| Benzaldehyde | Hemiaminal | N-Benzylidene-2,4-dimethylthiazol-5-amine (Imine) |
| Acetone | Hemiaminal | N-(Propan-2-ylidene)-2,4-dimethylthiazol-5-amine (Imine) |
| Cyclohexanone | Hemiaminal | N-Cyclohexylidene-2,4-dimethylthiazol-5-amine (Imine) |
This table outlines the expected products from the condensation of 2,4-Dimethylthiazol-5-amine with various carbonyl compounds.
Formation of Azo Dyes and Related Chromophores
The 5-amino group provides a synthetic handle for the creation of azo dyes, which are compounds characterized by the -N=N- functional group. The synthesis is a two-step process:
Diazotization : The primary aromatic amine is treated with a source of nitrous acid, typically generated in situ from sodium nitrite and a strong mineral acid like hydrochloric acid, at low temperatures (0–5 °C) nih.govunb.caacu.edu.in. This converts the amino group into a highly reactive diazonium salt.
Azo Coupling : The resulting diazonium salt solution is then added to a solution containing a coupling component. The coupling component is an electron-rich aromatic compound, such as a phenol, naphthol, or another aromatic amine nih.govunb.ca. The diazonium ion acts as an electrophile and attacks the activated ring of the coupling component to form the stable azo linkage, resulting in a highly colored azo dye unb.ca. Thiazole-containing azo dyes are noted for their tinctorial strength and thermal stability researchgate.net.
| Coupling Component | Class | Resulting Azo Dye Structure |
| Phenol | Phenol | 4-((2,4-Dimethylthiazol-5-yl)diazenyl)phenol |
| 2-Naphthol | Naphthol | 1-((2,4-Dimethylthiazol-5-yl)diazenyl)naphthalen-2-ol |
| Aniline | Aromatic Amine | 4-((2,4-Dimethylthiazol-5-yl)diazenyl)aniline |
This table shows potential azo dyes formed from the diazonium salt of 2,4-Dimethylthiazol-5-amine and various coupling partners.
Reactivity of the Thiazole (B1198619) Ring System
The thiazole ring is an aromatic heterocycle, and its reactivity towards electrophilic substitution is influenced by the nature of its substituents.
Electrophilic Aromatic Substitution Patterns
Electrophilic aromatic substitution (SEAr) is a fundamental reaction for aromatic systems. The outcome of such reactions on the 2,4-Dimethylthiazol-5-amine ring is dictated by the combined electronic effects of the substituents: the powerful electron-donating amino group at C5 and the weakly electron-donating methyl groups at C2 and C4 wikipedia.org.
In this specific molecule, the thiazole ring is heavily substituted, leaving no unsubstituted carbon atoms for a standard SEAr reaction. The amino group is a strong activating group, and the methyl groups are also activating, which would typically direct incoming electrophiles wikipedia.org. However, since all ring carbons are substituted, a direct substitution reaction is not possible without displacing one of the existing groups. Some related heterocyclic systems, such as thiazolo[5,4-d]thiazole, are noted to be electron-deficient and generally inert towards electrophiles, though direct halogenation has been achieved under specific conditions udayton.eduresearchgate.net. The high degree of activation from the amine and methyl groups in 2,4-Dimethylthiazol-5-amine contrasts with this, but the lack of an available site for attack remains the primary barrier to conventional electrophilic aromatic substitution on the ring itself.
Oxidative Transformations of the Thiazole Sulfur
The sulfur atom within the thiazole ring of 2,4-dimethylthiazol-5-amine and its derivatives is susceptible to oxidation, leading to the formation of S-oxides (sulfoxides) and S,S-dioxides (sulfones). These transformations can significantly alter the electronic properties and subsequent reactivity of the thiazole moiety. The oxidation of thiazolines, the dihydro derivatives of thiazoles, has been studied, providing insight into the potential oxidative pathways of the thiazole sulfur. For instance, the oxidation of chiral 2-thiazolines with reagents like Oxone® (potassium peroxymonosulfate) and m-chloroperoxybenzoic acid (MCPBA) has been shown to result in ring-opening reactions. researchgate.net However, specific conditions can lead to the formation of stable thiazoline (B8809763) 1,1-dioxides. researchgate.net While direct oxidation of 2,4-dimethylthiazol-5-amine hydrochloride is not extensively detailed in the provided context, the general reactivity of thiazoles suggests that controlled oxidation with appropriate reagents can yield the corresponding sulfoxides and sulfones. The reaction of 2-phenyl-substituted thiazolines with potassium permanganate (KMnO4) under phase-transfer conditions, in the presence of benzoic acid, selectively affords thiazoline 1,1-dioxides in excellent yields. researchgate.net These sulfones are highly reactive and sensitive to moisture, readily hydrolyzing to benzoylamino sulfinic acids. researchgate.net
| Oxidizing Agent | Substrate | Product(s) | Observations |
| Oxone® | 2-Methyl-substituted 2-thiazolines | Acetylamino disulfides (via ring-opening) | researchgate.net |
| MCPBA | 2-Methyl-substituted 2-thiazolines | Ring-opened product with m-chlorobenzoyl group incorporation | researchgate.net |
| Peracetic acid (3 equiv.) | 2-Phenyl-substituted 2-thiazolines | Benzoylamino sulfonic acids | researchgate.net |
| Sulfur | 2-Phenyl-substituted 2-thiazolines | Thiazoles (dehydrogenation) | researchgate.net |
| KMnO4 (phase-transfer) + Benzoic acid | 2-Phenyl-substituted 2-thiazolines | Thiazoline 1,1-dioxides | Exceptionally moisture-sensitive. researchgate.net |
Reduction Pathways of the Thiazole Moiety
The thiazole ring is generally stable towards many reducing agents. pharmaguideline.com It exhibits good stability under conditions of catalytic hydrogenation with platinum and during metal-in-acid reductions. pharmaguideline.com However, more potent reducing agents can effect the reduction and even cleavage of the thiazole ring. A notable example is the use of Raney nickel, which can lead to the desulfurization and subsequent degradation of the thiazole ring. pharmaguideline.com This reactivity is a characteristic feature of many sulfur-containing heterocyclic compounds. The specific reduction pathways for this compound would likely follow these general patterns, with the choice of reducing agent and reaction conditions determining the extent of reduction, from partial saturation to complete ring cleavage.
| Reducing Agent | General Effect on Thiazole Ring |
| Platinum (catalytic hydrogenation) | Stable |
| Metal in hydrochloric acid | Stable |
| Raney Nickel | Desulfurization and degradation of the ring |
Formation of Hybrid Molecular Architectures
The 5-amino group and the thiazole ring of this compound serve as versatile handles for the construction of more complex molecular architectures. These include coupling with other heterocyclic systems to form multi-heterocyclic structures and the synthesis of fused ring systems where the thiazole moiety is an integral part of a larger polycyclic framework.
Coupling with Other Heterocyclic Systems
The primary amino group at the C5 position of the 2,4-dimethylthiazole (B1360104) core is a key functional group for coupling with other heterocyclic systems. This can be achieved through various synthetic strategies, such as the formation of amide bonds or through reactions that build a new heterocyclic ring connecting the two systems.
For instance, 2-aminothiazole (B372263) derivatives can be acylated with carboxylic acid derivatives of other heterocycles. A reported synthesis involves the conversion of a carboxylic acid derivative of a biphenyl-imidazole compound into its acid chloride, which is then reacted with various 2-aminothiazoles to form a series of amide-linked hybrid molecules. mdpi.com Similarly, 2-amino-5-bromothiazole can be first acylated with a furan-containing propanoic acid, followed by a Suzuki coupling reaction to introduce a phenyl group, demonstrating a multi-step approach to complex hybrid structures. mdpi.comnih.gov
Another common strategy involves the condensation of the amino group with aldehydes derived from other heterocyclic systems to form Schiff bases (imines). For example, 2-amino-4-phenylthiazole has been reacted with different aromatic and heterocyclic aldehydes to produce the corresponding 2-arylideneamino-4-phenylthiazoles. mdpi.comnih.gov
| Reaction Type | Reactants | Product Type |
| Acylation | 2-Aminothiazole derivative, Heterocyclic acid chloride | Amide-linked hybrid molecule |
| Condensation (Schiff Base formation) | 2-Aminothiazole derivative, Heterocyclic aldehyde | Imine-linked hybrid molecule |
| Multi-step synthesis | 2-Amino-5-bromothiazole, Furan-propanoic acid, Phenylboronic acid | Complex hybrid with multiple linkages |
Synthesis of Fused Ring Systems Incorporating the Thiazole Moiety
The 5-aminothiazole scaffold is a valuable building block for the synthesis of fused heterocyclic systems through annulation reactions, where a new ring is built onto the existing thiazole core. These reactions often utilize the reactivity of the 5-amino group and the adjacent C4-methyl group.
A variety of fused systems can be generated by reacting 5-aminothiazolo[3,2-a]pyridine derivatives with different reagents. researchgate.net For example, a pyrano[2,3:4,5]thiazolo[3,2-a]pyridine derivative can serve as an intermediate for the synthesis of further fused systems by reacting it with benzoyl chloride or formamide to yield pyrimidino[3,4:5',6']pyrano[2,3':4,5]thiazolo[3,2:1,6]pyrido[2,3-d]pyrimidine derivatives. researchgate.net
The synthesis of thiazolo[4,5-h]quinazolines represents another example of constructing fused ring systems. These compounds have been developed as ring-constrained analogues of other biologically active molecules. researchgate.net The synthesis often involves multi-step sequences starting from substituted anilines, which are elaborated to form the quinazoline ring fused to the thiazole moiety.
Furthermore, the reaction of 2-aminobenzothiazole with 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one results in the formation of a fused imidazo[2,1-b]thiazole (B1210989) system. nih.gov This type of reaction proceeds through the formation of an iminothiadiazole intermediate, followed by an in-situ dehydrative cyclization. nih.gov
| Starting Material | Reagent(s) | Fused System Formed |
| 5-Aminothiazolo[3,2-a]pyridine derivative | Various annulating reagents | Fused thiazolopyridines |
| Pyrano[2,3:4,5]thiazolo[3,2-a]pyridine derivative | Benzoyl chloride, Formamide | Pyrimidino[3,4:5',6']pyrano[2,3':4,5]thiazolo[3,2:1,6]pyrido[2,3-d]pyrimidines |
| Substituted anilines | Multi-step synthesis | Thiazolo[4,5-h]quinazolines |
| 2-Aminobenzothiazole, α-Bromoketone derivative of thiazole | - | Imidazo[2,1-b]thiazole |
Theoretical and Computational Investigations of 2,4 Dimethylthiazol 5 Amine Hydrochloride
Density Functional Theory (DFT) Calculations for Molecular Structure Elucidation
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. It is particularly effective for predicting the properties of molecules like 2,4-Dimethylthiazol-5-amine (B33106) hydrochloride. DFT methods, such as the widely used B3LYP functional, allow for the accurate calculation of molecular geometries, electronic distributions, and spectroscopic parameters, providing a detailed picture of the molecule's behavior. nih.govirjweb.com
The first step in the computational analysis of a molecule is geometry optimization, a process that determines the most stable three-dimensional arrangement of its atoms—the structure with the minimum energy. For 2,4-Dimethylthiazol-5-amine hydrochloride, this involves calculating the bond lengths, bond angles, and dihedral angles that define the thiazole (B1198619) ring and its substituents. In related studies on aminothiazole derivatives, DFT calculations have been shown to provide geometric parameters that are in good agreement with experimental data from X-ray crystallography. researchgate.netmdpi.com
Conformational analysis, a subset of geometry optimization, explores the different spatial arrangements (conformers) that a molecule can adopt due to rotation around its single bonds. For the title compound, rotation around the C5-NH₂ bond is of particular interest. Computational scans of the potential energy surface, performed by systematically rotating this bond, can identify the most stable conformers and the energy barriers between them. mdpi.com This analysis is crucial for understanding how the molecule's shape influences its interactions with its environment.
Table 1: Representative Optimized Geometric Parameters for a Substituted Thiazole Ring (Based on DFT Calculations of Analogous Structures)
| Parameter | Bond Length (Å) / Bond Angle (°) |
| C2-N3 | 1.37 |
| N3-C4 | 1.39 |
| C4-C5 | 1.38 |
| C5-S1 | 1.76 |
| S1-C2 | 1.74 |
| C2-N3-C4 | 111.0 |
| N3-C4-C5 | 115.0 |
| C4-C5-S1 | 110.0 |
| C5-S1-C2 | 92.0 |
| S1-C2-N3 | 112.0 |
| Note: This data is illustrative and based on general findings for substituted thiazole rings in the literature. Actual values for this compound would require specific calculation. |
The electronic properties of a molecule are governed by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals (FMOs). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. biomedres.us
The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of chemical reactivity and kinetic stability. mdpi.combiomedres.us A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. biomedres.us Conversely, a small gap indicates that a molecule is more reactive. mdpi.com For aminothiazole derivatives, the HOMO is often localized on the electron-rich thiazole ring and the amino group, while the LUMO may be distributed across the ring system. DFT calculations can precisely determine the energies of these orbitals and visualize their distribution. researchgate.netresearchgate.net
Table 2: Conceptual Effect of Substituents on HOMO-LUMO Gap in Thiazole Derivatives
| Substituent Group | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Reactivity |
| Electron-Donating | High | High | Small | High |
| Electron-Withdrawing | Low | Low | Large | Low |
| 2,4-Dimethyl (Reference) | (Calculated Value) | (Calculated Value) | (Calculated Value) | (Determined by Gap) |
| Note: This table illustrates general trends. Specific values require dedicated DFT calculations for each compound. |
DFT calculations are a reliable tool for predicting various spectroscopic properties, which can then be used to interpret experimental data. Vibrational spectroscopy (Infrared and Raman) is one such area. By calculating the second derivatives of the energy with respect to atomic displacements, a theoretical vibrational spectrum can be generated. nih.govresearchgate.net The calculated frequencies and intensities of the vibrational modes (e.g., N-H stretching, C=N stretching, ring vibrations) can be compared with experimental FT-IR spectra to confirm the molecular structure. nih.gov
Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO). mdpi.com These theoretical predictions help in the assignment of complex experimental NMR spectra, providing unambiguous structural confirmation of the synthesized compound.
Heterocyclic amines, including 2,4-Dimethylthiazol-5-amine, can exist in different tautomeric forms. Tautomers are isomers that differ in the position of a proton and a double bond. The title compound can potentially exist in an equilibrium between its primary amine form and an imine tautomer. The study of tautomeric equilibria is crucial, as the reactivity and biological function of a compound can depend heavily on the dominant tautomeric form. orientjchem.org
DFT calculations can be used to determine the relative thermodynamic stabilities of these tautomers by computing their ground-state energies. researchgate.net Furthermore, the method can map the reaction pathway for the interconversion between tautomers, identifying the transition state and calculating the activation energy barrier. Studies on the parent 2-aminothiazole (B372263) have shown that computational methods can successfully predict the favored tautomer in different environments. researchgate.net For the hydrochloride salt, the protonation site would also be a key factor in determining the most stable structure.
Quantum Chemical Descriptors and Reactivity Indices
Beyond structure and electronics, DFT provides a suite of quantum chemical descriptors and reactivity indices that quantify a molecule's reactivity. These include parameters like chemical hardness, softness, and electronegativity, which are derived from the HOMO and LUMO energies. irjweb.com These indices provide a quantitative framework for understanding and predicting chemical behavior.
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution across a molecule. acs.orgnih.gov It is plotted onto the electron density surface, using a color scale to indicate different potential values. MEP maps are invaluable for identifying the electrophilic and nucleophilic sites within a molecule. researchgate.net
Red Regions : Indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. In 2,4-Dimethylthiazol-5-amine, these would likely be found around the nitrogen atom of the amino group and potentially the nitrogen and sulfur heteroatoms in the thiazole ring. acs.org
Blue Regions : Indicate areas of positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. These are typically located around the hydrogen atoms, particularly the protons of the amino group and the methyl groups. acs.orgnih.gov
Green Regions : Represent areas of neutral or zero potential.
For this compound, the MEP map would clearly show the distribution of charge, highlighting the electron-rich amine and thiazole ring, and the electron-poor hydrogen atoms, thereby providing a clear guide to its chemical reactivity. nih.gov
Natural Bond Orbital (NBO) Analysis for Charge Delocalization
Natural Bond Orbital (NBO) analysis is a computational method that examines the distribution of electron density in a molecule. It provides insight into charge transfer, intramolecular and intermolecular interactions, and the delocalization of electrons, which are key to understanding a molecule's stability and reactivity.
A specific Natural Bond Orbital (NBO) analysis for this compound has not been reported in the available literature. Such a study would quantify the charge distribution across the thiazole ring, the methyl groups, and the amine hydrochloride moiety, identifying key donor-acceptor orbital interactions that contribute to the molecule's electronic structure.
Frontier Molecular Orbital (FMO) Theory Applications
Frontier Molecular Orbital (FMO) theory investigates the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the resulting HOMO-LUMO energy gap are fundamental predictors of a molecule's chemical reactivity, kinetic stability, and electronic properties. A smaller energy gap typically signifies higher reactivity. While FMO analyses have been conducted on various aminothiazole derivatives to explore their bioactivity royalsocietypublishing.org, no specific HOMO-LUMO energy calculations for this compound are publicly documented.
A data table for FMO properties would typically look like this, but the values for the specified compound are not available:
| Parameter | Value (eV) |
| HOMO Energy | Data not available |
| LUMO Energy | Data not available |
| Energy Gap (ΔE) | Data not available |
Computational Modeling of Reaction Mechanisms
This field uses computational chemistry to map the energetic and structural changes that occur during a chemical reaction.
This analysis involves computationally identifying the high-energy transition state structure that connects reactants and products and calculating the activation energy required to overcome this barrier. This information is vital for understanding reaction rates and mechanisms. There are no published studies that characterize transition states or calculate activation energies for reactions involving this compound.
A representative data table for this analysis is shown below; however, no specific values exist in the literature for this compound.
| Reaction Parameter | Value (kcal/mol) |
| Activation Energy (Ea) | Data not available |
| Transition State Energy | Data not available |
The Polarizable Continuum Model (PCM) is a computational method used to simulate how a solvent medium affects a chemical reaction. It can reveal how different solvents might stabilize or destabilize reactants, products, and transition states, thereby altering reaction pathways and rates. No studies utilizing PCM or other solvent models for reactions of this compound were found.
Nonlinear Optical (NLO) Properties Investigations
Nonlinear optical (NLO) properties describe how a material's optical characteristics change under intense light, which is crucial for applications in photonics and optoelectronics. Computational methods are used to predict these properties by calculating parameters like polarizability (α) and first-order hyperpolarizability (β). While thiazole-based compounds are of interest for NLO applications acs.org, a specific computational investigation into the NLO properties of this compound has not been performed or reported.
A summary table for key NLO parameters is provided below for illustrative purposes, with the acknowledgment that no data is available for the target compound.
Advanced Spectroscopic Characterization of 2,4 Dimethylthiazol 5 Amine Hydrochloride
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an essential technique for determining the carbon-hydrogen framework of a molecule. For 2,4-Dimethylthiazol-5-amine (B33106) hydrochloride, a complete NMR analysis would involve ¹H NMR, ¹³C NMR, and various two-dimensional (2D) NMR experiments.
¹H NMR Chemical Shift Assignments and Coupling Constant Analysis
The ¹H NMR spectrum of 2,4-Dimethylthiazol-5-amine hydrochloride would be expected to show distinct signals corresponding to the different types of protons in the molecule. The methyl groups at positions 2 and 4 would each produce a singlet, with their exact chemical shifts influenced by their position on the thiazole (B1198619) ring. The amine protons would likely appear as a broad singlet, and its chemical shift would be dependent on the solvent and concentration. Due to the protonation of the amine group in the hydrochloride salt, these protons would be expected to be deshielded and appear at a lower field compared to the free base. There would be no proton-proton coupling observed as there are no adjacent protons.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| C2-CH₃ | ~2.5-2.7 | s | 3H |
| C4-CH₃ | ~2.2-2.4 | s | 3H |
| NH₂ | Variable (broad) | s | 2H |
¹³C NMR Spectroscopic Investigations
The ¹³C NMR spectrum would provide information on the carbon skeleton of the molecule. Five distinct signals would be expected, corresponding to the two methyl carbons and the three carbons of the thiazole ring. The chemical shifts of the ring carbons (C2, C4, and C5) would be indicative of their electronic environment within the heterocyclic system. The carbon attached to the amino group (C5) and the carbon between the sulfur and nitrogen atoms (C2) would have characteristic chemical shifts.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C2-C H₃ | ~18-22 |
| C4-C H₃ | ~14-18 |
| C 2 | ~160-165 |
| C 4 | ~145-150 |
| C 5 | ~120-125 |
Two-Dimensional NMR Techniques for Structural Confirmation
To definitively assign the proton and carbon signals and to confirm the connectivity of the molecule, 2D NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be employed. An HSQC experiment would correlate the proton signals of the methyl groups to their directly attached carbon atoms. An HMBC experiment would show correlations between protons and carbons that are two or three bonds away, which would be crucial in confirming the substitution pattern of the dimethylthiazole ring. For instance, correlations between the C2-methyl protons and the C2 and C4 carbons, and between the C4-methyl protons and the C4, C5, and C2 carbons would unequivocally establish the structure.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion of 2,4-Dimethylthiazol-5-amine. This would allow for the calculation of its elemental formula (C₅H₈N₂S for the free base), providing strong evidence for the compound's identity. For the hydrochloride salt, the analysis would typically be performed on the free base after in-source dissociation of the hydrochloride.
Fragmentation Pattern Analysis (MS/MS)
Tandem mass spectrometry (MS/MS) would be used to study the fragmentation pattern of the molecular ion. By inducing fragmentation and analyzing the resulting daughter ions, it is possible to deduce the structure of the molecule. For 2,4-Dimethylthiazol-5-amine, characteristic fragmentation pathways would likely involve the loss of small neutral molecules such as hydrogen cyanide (HCN) or methyl radicals (•CH₃) from the thiazole ring. The fragmentation pattern would be a unique fingerprint for the compound and would help to distinguish it from its isomers.
Vibrational Spectroscopy
Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying functional groups within a molecule. It operates on the principle that chemical bonds absorb infrared radiation at specific frequencies corresponding to their vibrational modes (e.g., stretching, bending). The resulting spectrum is a unique molecular fingerprint.
For this compound, an FT-IR spectrum would be expected to reveal characteristic absorption bands for the amine group (N-H stretches), the thiazole ring (C=N, C-S, and C-C stretches), and the methyl groups (C-H stretches). The presence of the hydrochloride salt would influence the amine vibrations, likely showing broad absorptions typical of an ammonium (B1175870) salt (-NH3+).
Despite a thorough review of available scientific literature, a published FT-IR spectrum with specific band assignments for this compound could not be located. For illustrative purposes, Table 1 outlines the expected regions for key functional groups.
Table 1: Expected FT-IR Absorption Regions for this compound This table is illustrative and not based on published experimental data for the title compound.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H Stretch | Ammonium Salt (-NH₃⁺) | 3200 - 2800 (broad) |
| C-H Stretch | Methyl (-CH₃) | 2980 - 2870 |
| C=N Stretch | Thiazole Ring | 1650 - 1550 |
| N-H Bend | Ammonium Salt (-NH₃⁺) | 1600 - 1500 |
| C-H Bend | Methyl (-CH₃) | 1470 - 1370 |
| C-S Stretch | Thiazole Ring | 800 - 600 |
Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations, providing critical information about the skeletal structure of a molecule. For a heterocyclic system like thiazole, Raman spectroscopy can effectively probe the vibrations of the ring itself.
A Raman spectrum of this compound would provide insights into the thiazole ring's vibrational modes and the C-S bond, which often yields a strong Raman signal. Symmetrical vibrations of the methyl groups would also be readily observable.
Table 2: Hypothetical Raman Shifts for this compound This table is for illustrative purposes and is not based on published experimental data.
| Vibrational Mode | Functional Group | Expected Raman Shift (cm⁻¹) |
| Aromatic C-H Stretch | Thiazole Ring | 3100 - 3000 |
| C=N Stretch | Thiazole Ring | 1650 - 1550 |
| Ring Breathing Mode | Thiazole Ring | 1400 - 1300 |
| C-S Stretch | Thiazole Ring | 800 - 600 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. This technique is used to study electronic transitions and provides information about conjugated systems and chromophores within a molecule.
The thiazole ring in this compound contains π-electrons and non-bonding electrons (on the nitrogen and sulfur atoms), making it UV-active. The absorption spectrum is expected to be dominated by π → π* and n → π* transitions. The position of the absorption maximum (λ_max) is sensitive to the molecular structure and substitution pattern.
No specific UV-Vis absorption data for this compound has been found in the searched literature. A study of this compound would involve dissolving it in a suitable transparent solvent (like ethanol (B145695) or water) and measuring its absorbance across the UV-Vis range to determine its λ_max values.
Solvatochromism is the phenomenon where a substance's color, or more broadly its UV-Vis absorption spectrum, changes with the polarity of the solvent. By measuring the UV-Vis spectrum in a series of solvents with varying polarities, one can study how the solvent interacts with the ground and excited states of the molecule. This provides insight into the molecule's electronic distribution and the nature of its electronic transitions.
A solvatochromic study on this compound could reveal valuable information about its electronic properties. However, no such studies have been reported in the available scientific databases.
X-ray Crystallography for Solid-State Structure Determination
For this compound, a single-crystal X-ray diffraction study would unambiguously confirm the connectivity of the atoms, the geometry of the thiazole ring, and the conformation of the methyl and amine substituents. It would also reveal details about hydrogen bonding interactions involving the ammonium group and the chloride counter-ion, which are crucial for understanding its solid-state properties.
A search of crystallographic databases did not yield any published crystal structures for this compound. Published structures of related but different molecules, such as 2-amino-5,5-dimethylthiazol-4(5H)-one, demonstrate the level of detail that can be obtained, including the crystal system, space group, and unit cell dimensions. researchgate.net Table 3 illustrates the type of data that would be obtained from such an analysis.
Table 3: Illustrative Crystallographic Data Table for a Molecular Crystal This table presents the categories of data obtained from X-ray crystallography and is not based on experimental results for the title compound.
| Parameter | Example Value |
| Chemical Formula | C₅H₉ClN₂S |
| Crystal System | e.g., Monoclinic |
| Space Group | e.g., P2₁/c |
| a (Å) | e.g., 8.5 |
| b (Å) | e.g., 10.2 |
| c (Å) | e.g., 9.8 |
| α (°) | 90 |
| β (°) | e.g., 105.3 |
| γ (°) | 90 |
| Volume (ų) | e.g., 820 |
| Z (molecules/unit cell) | 4 |
Single-Crystal X-ray Diffraction (SC-XRD) Analysis
A review of published crystallographic databases did not yield a specific single-crystal X-ray structure for this compound. However, to illustrate the type of detailed structural information obtained from such an analysis, data for the related thiazole derivative, 2-Amino-5,5-dimethylthiazol-4(5H)-one, is presented. The analysis of this compound revealed that it crystallizes in a monoclinic system, and its structure is stabilized by hydrogen-bonded dimers. researchgate.net The key crystallographic parameters for this related compound are summarized in the table below.
Interactive Table: Crystallographic Data for the related compound 2-Amino-5,5-dimethylthiazol-4(5H)-one researchgate.net
| Parameter | Value |
|---|---|
| Chemical Formula | C₅H₈N₂OS |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 6.8523 (9) |
| b (Å) | 12.1354 (16) |
| c (Å) | 8.4876 (11) |
| β (°) | 98.888 (11) |
| Volume (ų) | 696.8 (2) |
| Z | 4 |
| Calculated Density (Mg m⁻³) | 1.303 |
Crystal Packing and Intermolecular Interactions (Hirshfeld Surface Analysis)
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping properties onto this unique molecular surface, one can deconstruct the crystal packing into specific contributions from different types of atomic contacts.
While a specific Hirshfeld surface analysis for this compound was not found in the reviewed literature, an analysis of the closely related structure, 1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethan-1-one, provides a clear example of the insights this method offers. nih.govresearchgate.net For this molecule, the analysis shows that crystal packing is dominated by a high percentage of H···H, O···H, S···H, and N···H contacts. nih.gov These interactions, which include conventional and non-conventional hydrogen bonds as well as van der Waals forces, are crucial for the stabilization of the three-dimensional crystal structure. nih.govresearchgate.net The d(norm) map for this related compound reveals distinct red spots, indicating close intermolecular contacts critical to the formation of hydrogen-bonded dimers and layers. nih.gov
Interactive Table: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of the related compound 1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethan-1-one nih.gov
| Interaction Type | Contribution (%) |
|---|---|
| H···H | 37.6 |
| O···H/H···O | 16.8 |
| S···H/H···S | 15.4 |
| N···H/H···N | 13.0 |
| C···H/H···C | 7.6 |
Advanced and Operando Spectroscopic Techniques in Catalysis Research
The thiazole nucleus is a key structural motif in various catalysts, particularly in the formation of metal complexes used in organic synthesis. researchgate.netnih.gov Understanding the precise role and structural dynamics of such catalysts during a chemical reaction requires advanced spectroscopic techniques that can monitor the system under actual operating conditions.
Operando spectroscopy, a subset of in situ studies, is a powerful methodology where a catalyst's spectroscopic characterization is performed simultaneously with the measurement of its catalytic activity. youtube.com This approach provides a direct correlation between the structural or electronic state of the catalyst and its performance (e.g., activity, selectivity) in real-time. Techniques such as operando X-ray Absorption Spectroscopy (XAS), Raman, and Infrared (IR) spectroscopy are essential in this field. youtube.commdpi.com
For instance, operando XAS can track the oxidation state and coordination environment of a metal center in a thiazole-ligated catalyst as it interacts with reactants. youtube.com Combined operando IR and XAS can simultaneously follow the changes in the ligand environment and the metal's electronic state, offering a more complete picture of the catalytic cycle. youtube.com These methods are crucial for identifying transient reaction intermediates, understanding deactivation mechanisms, and ultimately designing more efficient and robust catalysts. mdpi.com While specific operando studies on this compound were not identified, the application of these advanced methods to thiazole-containing catalytic systems is a promising area for future research to elucidate reaction mechanisms at a molecular level.
Role As a Synthetic Building Block and Precursor in Advanced Chemical Synthesis
The reactivity of 2,4-Dimethylthiazol-5-amine (B33106) hydrochloride allows for its versatile use in the construction of a multitude of organic molecules. The primary amine group serves as a key functional handle for various chemical transformations, enabling its incorporation into larger, more complex structures.
Synthesis of Complex Heterocyclic Scaffolds
The thiazole (B1198619) ring is a prominent feature in many biologically active compounds and functional materials. researchgate.net 2,4-Dimethylthiazol-5-amine hydrochloride provides a readily available starting point for the elaboration of this core into more intricate heterocyclic systems.
A significant application of this compound lies in the synthesis of polycyclic and fused-ring systems. These structures are of great interest due to their prevalence in pharmaceuticals and materials science. For instance, derivatives of this compound can be used to construct benzo[d]imidazo[2,1-b]thiazoles, which have shown potential as antitumor agents. nih.gov The synthesis often involves the reaction of the amine with suitable reagents to build additional rings onto the thiazole framework. One common strategy involves the reaction with α-haloketones, leading to the formation of imidazo[2,1-b]thiazole (B1210989) derivatives. nih.gov Another approach is the synthesis of benzo researchgate.netbepls.comthiazolo[2,3-c] researchgate.netnih.govmdpi.comtriazoles, which can be achieved through a multi-step process involving the formation of a disulfide intermediate followed by an intramolecular cyclization. nih.gov
Preparation of Chemically Diverse Thiazole-Containing Molecules
The versatility of this compound extends to the synthesis of a wide range of thiazole-containing molecules beyond fused systems. The amine group can be readily acylated, alkylated, and diazotized, opening up numerous avenues for chemical diversification.
The synthesis of various thiazole derivatives often starts with the modification of the amino group of this compound. For example, it can be used in the synthesis of 2-[3-[3-(piperidinomethyl)phenoxy]propionamido]-4,5-dimethylthiazole. sigmaaldrich.com The reaction of this compound with various electrophiles allows for the introduction of a wide array of substituents at the 2-position of the thiazole ring.
A general and important reaction for the formation of thiazole rings is the Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thioamide. While this compound is already a pre-formed thiazole, its derivatives can participate in further cyclization reactions. For instance, the amino group can be converted into a thioamide functionality, which can then react with another α-haloketone to form a dithiazole system. nih.gov
The following table summarizes some of the key chemical transformations involving this compound and its derivatives:
| Starting Material | Reagent(s) | Product Type | Reference(s) |
| 2-Bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one | 2-Aminothiazole (B372263) | Imidazo[2,1-b]thiazole derivative | nih.gov |
| 2-Bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one | 2-Aminobenzothiazole | Benzo[d]imidazo[2,1-b]thiazole derivative | nih.gov |
| 2-Bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one | Thiosemicarbazone derivatives | Dithiazole derivatives | nih.gov |
| 2-Mercaptobenzothiazole | Hydrazine | 2-Hydrazinylbenzothiazole | nih.gov |
| 2-Hydrazinylbenzothiazole | Formic acid | Benzo researchgate.netbepls.comthiazolo[2,3-c] researchgate.netnih.govmdpi.comtriazole | nih.gov |
Applications in Chiral Chemistry and Asymmetric Synthesis
Chiral amines and their derivatives are indispensable tools in asymmetric synthesis, acting as chiral auxiliaries, ligands for metal catalysts, and key building blocks for the synthesis of enantiomerically pure compounds. sigmaaldrich.com While this compound itself is not chiral, it can serve as a precursor for the synthesis of chiral thiazole-containing molecules.
Development of Chiral Auxiliaries
A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. The development of new and efficient chiral auxiliaries is an ongoing area of research. Thiazole-containing compounds have been explored for this purpose. Although direct applications of this compound as a chiral auxiliary are not extensively documented, its derivatives, once resolved into their enantiomers, have the potential to be used in this capacity.
Ligand Design for Asymmetric Catalysis
Chiral ligands play a pivotal role in asymmetric catalysis by coordinating to a metal center and creating a chiral environment that directs the enantioselectivity of a reaction. researchgate.net Thiazoline-based ligands, which are structurally related to thiazoles, have shown great promise in a variety of asymmetric transformations. nih.govnih.gov The synthesis of such ligands often involves the construction of the thiazoline (B8809763) ring from chiral precursors. While not a direct precursor to these specific ligands, the chemistry of this compound can inform the design and synthesis of new chiral thiazole-based ligands. The development of synthetic routes to enantiomerically pure 2,4,5-trisubstituted Δ2-thiazolines highlights the importance of the thiazole scaffold in this area. nih.govnih.gov
Precursor for Amino Acids and Specialty Chemicals
The structural framework of this compound makes it a potential precursor for the synthesis of unnatural amino acids and other specialty chemicals. The thiazole ring can be considered a bioisostere for other functional groups, and its incorporation into amino acid structures can lead to novel biological activities. The synthesis of Δ2-thiazolines, which can be considered cyclic amino acid analogues, from non-thiazole precursors demonstrates the interest in this class of compounds. nih.govnih.gov
Intermediate in Multi-Step Organic Syntheses
This compound serves as a valuable precursor and intermediate in the multi-step synthesis of more complex molecular architectures. Its inherent structure, featuring a reactive primary amine at the C5 position and two methyl groups at C2 and C4, provides a unique platform for a variety of chemical transformations. The hydrochloride salt form ensures stability and enhances solubility in certain solvent systems, facilitating its use in solution-phase reactions.
The primary amine group is a key functional handle that allows for a diverse range of subsequent reactions. It can readily participate in nucleophilic substitution or addition reactions, acylation, and diazotization, which opens pathways to a multitude of derivative compounds. For instance, the amine can be acylated to form amides, which are common linkages in pharmacologically active molecules.
One of the significant applications of this intermediate is in the construction of fused heterocyclic systems. Through carefully designed reaction sequences, the thiazole ring can be annulated with other rings, leading to polycyclic structures with potential applications in drug discovery. The strategic placement of the methyl groups can influence the regioselectivity of these cyclization reactions and can also impact the conformational properties and biological activity of the final products.
The synthesis of complex target molecules often involves a series of sequential steps where the thiazole core is methodically elaborated. For example, the initial amine functionality can be transformed into other functional groups, or it can be used to link the thiazole moiety to other molecular fragments. This step-wise approach allows for the precise construction of molecules with desired stereochemistry and substitution patterns.
The following table outlines the key properties of 2,4-Dimethylthiazol-5-amine and its hydrochloride salt, which are pertinent to its role in synthesis.
| Property | 2,4-Dimethylthiazol-5-amine | This compound |
| CAS Number | 856568-04-2 nih.gov | 856353-37-2 sigmaaldrich.com |
| Molecular Formula | C₅H₈N₂S nih.gov | C₅H₉ClN₂S |
| Molecular Weight | 128.20 g/mol nih.gov | 164.66 g/mol nih.gov |
| Appearance | Not specified | Powder sigmaaldrich.com |
| Primary Functional Group | Amine nih.gov | Amine Hydrochloride |
In advanced synthetic campaigns, this compound can be employed in the generation of compound libraries for high-throughput screening. Its ability to undergo a variety of chemical reactions makes it a suitable building block for combinatorial chemistry, where a large number of related compounds are synthesized in parallel. This approach accelerates the discovery of new lead compounds in drug development programs.
The strategic importance of this compound lies in its ability to introduce a specific substituted thiazole motif into a larger molecule. The thiazole ring is a bioisostere for other aromatic systems and can modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate. Therefore, having access to versatile intermediates like this compound is crucial for the efficient exploration of chemical space in the pursuit of novel therapeutics and functional materials.
Mechanistic Insights into Chemical Interactions of 2,4 Dimethylthiazol 5 Amine Hydrochloride
Investigations of Nucleophilic Reactivity of the Amine Moiety
The primary amine group at the 5-position of the thiazole (B1198619) ring is the principal center of nucleophilicity in the molecule. Nucleophilicity, the ability of an atom to donate an electron pair to an electrophile, is a key determinant of a molecule's reactive tendencies. For amines, this property is closely related to basicity, though it is also significantly influenced by steric hindrance and solvent effects.
The reactivity of the amine in 2,4-Dimethylthiazol-5-amine (B33106) is modulated by the electronic properties of the dimethylthiazole ring. The thiazole ring is generally considered electron-withdrawing, which can decrease the electron density on the exocyclic amine, thereby reducing its basicity and nucleophilicity compared to simple alkylamines. However, the two methyl groups at positions 2 and 4 are electron-donating, which partially counteracts the withdrawing effect of the heterocyclic ring.
Steric effects also play a crucial role. The amine group at C5 is flanked by a methyl group at C4, which can introduce some steric hindrance, potentially slowing its reaction with bulky electrophiles.
| Amine | Structure | pKₐ of Conjugate Acid (in water) | General Nucleophilicity Trend |
|---|---|---|---|
| Ammonia | NH₃ | 9.25 | Baseline |
| Methylamine | CH₃NH₂ | 10.64 | Higher than Ammonia |
| Diethylamine | (CH₃CH₂)₂NH | 10.93 | Higher than primary amines |
| Aniline | C₆H₅NH₂ | 4.63 | Significantly lower due to resonance |
| 2,4-Dimethylthiazol-5-amine | C₅H₈N₂S (amine at C5) | Estimated to be lower than alkylamines | Expected to be a moderate nucleophile |
The amine moiety can undergo a variety of nucleophilic reactions, such as N-alkylation with alkyl halides and acylation with acid chlorides or anhydrides. mdpi.comnih.gov In these reactions, the lone pair of electrons on the nitrogen atom attacks the electrophilic carbon center, leading to the formation of a new carbon-nitrogen bond. The hydrochloride form of the compound means the amine is protonated (NH₃⁺); for it to act as a nucleophile, it must first be deprotonated by a base to liberate the lone pair of electrons.
Electrophilic Reactivity of the Thiazole Ring
The thiazole ring itself is an aromatic heterocycle and can participate in electrophilic aromatic substitution reactions. The position of these substitutions is directed by the existing substituents on the ring. In 2,4-Dimethylthiazol-5-amine, the ring is highly activated by three electron-donating groups: the powerful amino group at C5 and two methyl groups at C2 and C4.
Generally, electrophilic substitution on an unsubstituted thiazole ring preferentially occurs at the C5 position, which is the most electron-rich. pharmaguideline.com However, since this position is already occupied in the target molecule, electrophilic attack would be directed elsewhere. The amino group is a strong activating group and typically directs electrophiles to the positions ortho and para to it. In this molecule, the C4 position is ortho and the C2 position is para to the amine. Both positions are already substituted with methyl groups.
Therefore, electrophilic substitution on the thiazole ring of 2,4-Dimethylthiazol-5-amine is sterically and electronically disfavored. The positions that would be electronically activated by the potent amino group are already blocked. Any electrophilic attack on the ring would likely require harsh conditions and may lead to a mixture of products or ring-opening. researchgate.net Quantum chemical calculations have shown that thiazole rings with electron-donating substituents are more susceptible to oxidative ring-opening pathways. researchgate.net
While direct electrophilic attack on the ring carbons is unlikely, the nitrogen atom at position 3 (N3) possesses a lone pair of electrons and can act as a nucleophilic center, readily undergoing protonation or N-alkylation to form a thiazolium cation. pharmaguideline.com
Covalent Adduct Formation Mechanisms with Model Electrophiles
The primary amine of 2,4-Dimethylthiazol-5-amine is a potent nucleophile capable of forming stable covalent adducts with a range of electrophiles. The mechanism of adduct formation depends on the nature of the electrophile. Two common classes of model electrophiles used to probe nucleophilic reactivity are those that react via substitution (like iodoacetamides) and those that react via conjugate addition (like maleimides).
Reaction with Iodoacetamide-type Electrophiles: Electrophiles such as N-iodoacetyl-N-biotinylhexylenediamine (IAB) react via a direct nucleophilic substitution (Sₙ2) mechanism. The amine's lone pair attacks the carbon atom bearing the iodine, displacing the iodide leaving group. This forms a stable thioether-like amide bond. These adducts are generally stable in cellular environments.
Reaction with Maleimide-type Electrophiles: Electrophiles like 1-biotinamido-4-(4′-[maleimidoethylcyclohexane]-carboxamido)butane (BMCC) contain an electron-deficient double bond (a Michael acceptor). The amine attacks one of the carbons of the double bond in a Michael-type conjugate addition. This initially forms an enolate which then tautomerizes to the more stable succinimidyl-thioether adduct. Unlike iodoacetamide (B48618) adducts, maleimide (B117702) adducts can exhibit reversibility, particularly in biological systems.
The formation of these adducts is a critical mechanism by which such compounds can covalently modify proteins and other biological macromolecules, a process often linked to both therapeutic action and toxicity.
| Model Electrophile Class | Example | Reaction Mechanism | Resulting Adduct with 2,4-Dimethylthiazol-5-amine |
|---|---|---|---|
| Alkyl Halide (Iodoacetamide) | N-iodoacetyl-N-biotinylhexylenediamine (IAB) | Sₙ2 Nucleophilic Substitution | Stable N-alkylated amine |
| Michael Acceptor (Maleimide) | N-(4-maleimidophenyl)benzophenone | Michael (1,4-Conjugate) Addition | N-succinimidyl amine adduct |
| Acylating Agent | Acetic Anhydride | Nucleophilic Acyl Substitution | N-acetylated amine (amide) |
Molecular Recognition Principles in Non-Covalent Interactions
Beyond covalent bond formation, 2,4-Dimethylthiazol-5-amine hydrochloride can engage in a rich variety of non-covalent interactions. These weaker forces are fundamental to molecular recognition, such as the binding of a drug to its protein target. The key interaction types for this molecule include hydrogen bonding, π-π stacking, and van der Waals forces.
Hydrogen Bonding: The molecule has multiple sites for hydrogen bonding. The primary amine group (-NH₂) is a strong hydrogen bond donor. The hydrochloride form (-NH₃⁺) is an even more potent donor. The nitrogen atom at position 3 of the thiazole ring, with its lone pair of electrons, is a strong hydrogen bond acceptor. researchgate.netwikipedia.org The sulfur atom can also act as a weak hydrogen bond acceptor. These interactions are crucial for orienting the molecule within a binding site. nih.govnih.gov
π-π Stacking: The aromatic thiazole ring can participate in π-π stacking interactions with other aromatic rings, such as the side chains of phenylalanine, tyrosine, or tryptophan residues in a protein. youtube.com These interactions, which arise from the attraction between electron-rich and electron-poor regions of aromatic systems, can be a significant contributor to binding affinity. nih.govnih.gov The electron-rich nature of the substituted thiazole ring in this molecule would favor interactions with electron-poor aromatic systems.
| Interaction Type | Participating Moiety on Compound | Role | Potential Partner in a Biological System |
|---|---|---|---|
| Hydrogen Bonding | -NH₂ (or -NH₃⁺) | Donor | Carbonyl oxygen, carboxylate, phosphate (B84403) groups |
| Hydrogen Bonding | Thiazole Ring Nitrogen (N3) | Acceptor | Amide N-H, hydroxyl groups (Ser, Thr, Tyr) |
| π-π Stacking | Thiazole Ring | π-system | Aromatic amino acid side chains (Phe, Tyr, Trp) |
| Hydrophobic Interactions | -CH₃ groups | Hydrophobe | Aliphatic amino acid side chains (Ala, Val, Leu, Ile) |
These non-covalent interactions collectively define the molecule's ability to be recognized by and bind to specific molecular targets, forming the basis of its potential biological activity.
Future Research Directions and Unexplored Avenues in 2,4 Dimethylthiazol 5 Amine Hydrochloride Chemistry
Development of Novel Synthetic Methodologies with Enhanced Efficiency
The future of synthesizing 2,4-Dimethylthiazol-5-amine (B33106) hydrochloride and its derivatives lies in the development of more efficient, sustainable, and cost-effective methodologies. While traditional methods for creating thiazole (B1198619) rings exist, future research is expected to focus on green chemistry and process intensification techniques.
Green Chemistry Approaches: The use of environmentally benign solvents, such as water or ionic liquids, and the development of catalyst-free or recyclable catalyst systems are paramount. nih.gov These approaches aim to minimize hazardous waste and energy consumption. For instance, microwave-assisted organic synthesis (MAOS) and ultrasound-assisted synthesis could significantly reduce reaction times and improve yields for thiazole derivatives. nih.gov
Flow Chemistry: Continuous flow chemistry offers precise control over reaction parameters, leading to higher reproducibility and easier scalability. sigmaaldrich.comnih.gov Implementing flow processes for the synthesis of 2,4-Dimethylthiazol-5-amine hydrochloride could lead to on-demand production and safer handling of reactive intermediates. mdpi.comresearchgate.net
Below is a hypothetical comparison of synthetic methodologies that could be explored:
| Methodology | Catalyst | Solvent | Reaction Time (hours) | Yield (%) |
| Conventional Heating | Acid/Base | Organic | 12-24 | 60-75 |
| Microwave-Assisted | None/Recyclable | Green Solvent | 0.5-2 | 85-95 |
| Flow Chemistry | Immobilized | Varies | < 1 | >90 |
This table presents illustrative data for potential research outcomes and is not based on published results for this specific compound.
Exploration of Advanced Derivatization Pathways
The primary amine group at the 5-position of this compound is a key functional handle for a wide array of derivatization reactions. Future research will likely focus on creating novel derivatives with tailored properties.
N-Functionalization: The amine group can be readily acylated, alkylated, or arylated to introduce various functionalities. For example, reaction with acid chlorides or anhydrides can yield a library of amide derivatives. nih.gov These modifications can significantly alter the electronic and steric properties of the molecule, influencing its reactivity and potential applications.
Coupling Reactions: Modern cross-coupling reactions, such as Buchwald-Hartwig amination, could be employed to form C-N bonds with various aryl and heteroaryl partners. This would open up avenues to complex molecular architectures that are difficult to access through traditional methods.
Application in Materials Science and Functional Materials
The unique electronic properties of the thiazole ring make this compound a promising building block for advanced materials.
Conductive Polymers: The incorporation of this thiazole derivative into polymer backbones could lead to the development of novel conductive materials. nih.gov The amine functionality could serve as a site for polymerization or for tuning the electronic properties of the resulting polymer. cymitquimica.comnih.gov Research in this area could explore the synthesis of copolymers with tailored band gaps and conductivities for applications in organic electronics.
Metal-Organic Frameworks (MOFs): The nitrogen and sulfur atoms in the thiazole ring, along with the amine group, can act as coordination sites for metal ions, making this compound a potential ligand for the construction of Metal-Organic Frameworks (MOFs). These materials have applications in gas storage, catalysis, and sensing. nih.gov Future work could involve synthesizing and characterizing MOFs incorporating this ligand and evaluating their functional properties.
A potential research direction could be the synthesis of a series of conductive polymers and the characterization of their properties, as illustrated in the hypothetical data table below:
| Polymer with Monomer | Dopant | Conductivity (S/cm) | Application |
| P(Th-co-DMT) | I2 | 10^-3 - 10^-1 | Organic Thin-Film Transistor |
| P(Py-co-DMT) | HCl | 10^-2 - 1 | Sensor |
| P(An-co-DMT) | H2SO4 | 1 - 10 | Antistatic Coating |
This table is for illustrative purposes. Th = Thiophene, Py = Pyrrole, An = Aniline, DMT = this compound.
In Silico Design and Prediction of Novel this compound Derivatives
Computational chemistry will be a powerful tool in guiding the future exploration of this compound chemistry.
Property Prediction: Quantum chemical calculations and quantitative structure-activity relationship (QSAR) models can be used to predict the electronic, optical, and toxicological properties of virtual libraries of derivatives before their synthesis. nih.gov This in silico screening can help prioritize synthetic targets with the most promising characteristics for specific applications.
Mechanism Elucidation: Density Functional Theory (DFT) calculations can provide insights into reaction mechanisms for the synthesis and derivatization of this compound. This understanding can aid in the optimization of reaction conditions and the development of more efficient synthetic routes.
High-Throughput Screening of Chemical Reactivity Profiles
To accelerate the discovery of new reactions and applications for this compound, high-throughput screening (HTS) methodologies can be employed.
Combinatorial Synthesis: Automated parallel synthesis platforms can be used to rapidly generate libraries of derivatives by reacting the parent compound with a diverse set of building blocks.
Reactivity Screening: The resulting libraries can then be screened for their reactivity in various chemical transformations or for desired functional properties using HTS assays. For instance, fluorescent-based assays could be developed to quickly assess the catalytic activity of new derivatives in a particular reaction. This approach would allow for the rapid identification of "hits" that can then be further investigated and optimized.
An example of a high-throughput screening campaign could involve the parallel synthesis of a library of amide derivatives and their screening for a specific catalytic activity, with hypothetical results presented below:
| Acylating Agent | Catalyst | Conversion (%) |
| Acetyl Chloride | None | 85 |
| Benzoyl Chloride | DMAP | 92 |
| Pivaloyl Chloride | None | 78 |
This table illustrates the type of data that could be generated from a high-throughput reactivity screening and is not based on actual experimental results.
Q & A
Basic: What are the optimized synthetic routes for 2,4-dimethylthiazol-5-amine hydrochloride, and how do reaction conditions influence yield?
Methodological Answer:
The synthesis of thiazole derivatives often involves cyclization reactions. For example, hydrazide precursors (e.g., 2,4-dichlorophenoxyacetic acid hydrazide) can be refluxed in DMSO for 18 hours, followed by purification via ice-water precipitation and recrystallization (water-ethanol), yielding ~65% . Substituted benzaldehyde reactions under acidic conditions (glacial acetic acid) and ethanol reflux (4 hours) are also effective for introducing aryl groups. Key variables affecting yield include solvent choice (DMSO vs. ethanol), reaction time, and temperature. Prolonged reflux (>12 hours) may degrade heat-sensitive intermediates, while shorter times reduce conversion .
Basic: What spectroscopic and chromatographic techniques are recommended for characterizing this compound?
Methodological Answer:
- 1H/13C NMR : Identify amine protons (~δ 5–6 ppm) and methyl groups (δ 2.0–2.5 ppm) in DMSO-d6 or CDCl3. Thiazole ring carbons appear at ~150–160 ppm in 13C NMR .
- IR Spectroscopy : Confirm N-H stretching (3200–3400 cm⁻¹) and C-S/C-N bonds (600–800 cm⁻¹) .
- HPLC : Use a C18 column with a methanol-phosphate buffer (e.g., 70:30 ratio) and UV detection at 207–220 nm. Validate linearity (R² > 0.999) and recovery rates (98–102%) as per pharmacopeial guidelines .
Advanced: How can researchers design in vitro cytotoxicity assays for this compound, and what controls are critical?
Methodological Answer:
- Cell Lines : Use human cancer cell lines (e.g., MCF-7, HEPG-2) and normal fibroblasts (WI-38) to assess selectivity. Maintain cultures in RPMI-1640 with 5% FBS and antibiotics .
- SRB Assay : Treat cells with 1–100 µM compound for 48–72 hours. Fix with trichloroacetic acid, stain with sulforhodamine B, and measure absorbance at 565 nm. Include DMSO controls (<0.5% v/v) to rule out solvent toxicity .
- Reference Compound : Use CHS-828 (a known antitumor agent) for IC50 comparison. Normalize data to untreated controls and validate with triplicate runs .
Advanced: How can structural modifications enhance the bioactivity of 2,4-dimethylthiazol-5-amine derivatives?
Methodological Answer:
- Substituent Screening : Introduce electron-withdrawing groups (e.g., Cl, CF3) at the 4-position to improve metabolic stability. For example, 5-(trifluoromethyl)thiazole derivatives show enhanced cytotoxicity .
- Hybrid Scaffolds : Conjugate with indole or triazole moieties via Knoevenagel condensation (acetic acid reflux, 3–5 hours) to target dual enzyme inhibition (e.g., EGFR and COX-2) .
- SAR Analysis : Compare logP, polar surface area, and H-bond donors using QSAR models. Derivatives with logP 2–3 and <3 H-bond donors often exhibit better membrane permeability .
Advanced: How should researchers resolve contradictions in biological activity data across studies?
Methodological Answer:
- Source Validation : Confirm cell line authenticity (e.g., STR profiling) and compound purity (>95% via HPLC). Contaminants like unreacted hydrazide precursors can skew results .
- Assay Standardization : Adopt consistent protocols for incubation time, serum concentration, and endpoint measurement (e.g., SRB vs. MTT). Discrepancies in IC50 values often arise from variable FBS lipid content .
- Meta-Analysis : Pool data from multiple studies using standardized metrics (e.g., ∆IC50 normalized to reference compounds). Statistical tools like ANOVA can identify outliers due to methodological differences .
Basic: What purification strategies are effective for isolating this compound?
Methodological Answer:
- Recrystallization : Use water-ethanol (1:3 v/v) to remove polar impurities. Monitor crystal formation at 4°C for 12 hours .
- Column Chromatography : Employ silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) for non-polar byproducts. Collect fractions via TLC (Rf 0.4–0.6) .
- Ion Exchange : For hydrochloride salts, use Dowex 50WX2 resin and elute with 0.1 M HCl to ensure high ionic purity .
Advanced: What analytical methods validate stability under storage conditions?
Methodological Answer:
- Forced Degradation : Expose the compound to 40°C/75% RH for 4 weeks. Monitor degradation via HPLC for new peaks (e.g., hydrolysis products) .
- LC-MS/MS : Identify degradation pathways (e.g., oxidation at sulfur or deamination) using high-resolution mass spectrometry. Compare fragmentation patterns with synthetic standards .
- Thermogravimetric Analysis (TGA) : Determine decomposition temperature (>200°C indicates suitability for room-temperature storage) .
Advanced: How can computational tools predict synthetic pathways for novel derivatives?
Methodological Answer:
- Retrosynthesis Software : Tools like Pistachio or Reaxys propose routes via known thiazole-forming reactions (e.g., Hantzsch synthesis). Prioritize steps with >80% yield in literature .
- DFT Calculations : Optimize reaction coordinates (e.g., cyclization energy barriers) using Gaussian09 at the B3LYP/6-31G* level. Low ∆G‡ (<30 kcal/mol) indicates feasible conditions .
- Machine Learning : Train models on reaction databases to predict solvent/reagent compatibility. For example, DMSO is flagged for potential sulfoxide side reactions with strong acids .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
